3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-4H-chromen-4-one
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Overview
Description
The compound is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin subunit , which is known to be present in various anti-inflammatory compounds . It also contains a 1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized from 2,3-dihydroxybenzoic acid via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis
The overall geometry of similar molecules is largely planar . The crystal structure of a related compound, (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, has been determined by single crystal X-ray diffraction .Scientific Research Applications
Crystal Structure Studies
The crystal structure of MFCD04145713 has been investigated. It is a triclinic compound with the following parameters:
Synthesis and Derivatives
Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: MFCD04145713 can be synthesized from 2,3-dihydroxybenzoic acid. The synthetic route involves alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification. This method yields MFCD04145713 hydrochloride with an overall yield of 35%. Proper solvent choice and reaction temperature enhance yield and purity, making it suitable for large-scale preparation .
Biological Activity: A complex containing MFCD04145713, [Cu2(L)4DMSO2]·2DMSO (HL = (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid), exhibits strong inhibitory activity against jack bean urease. Further exploration of its biological properties is warranted .
Future Directions
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-27(2)11-18-12-28(3,15-27)16-29(18)13-20-22(30)6-5-19-25(31)21(14-34-26(19)20)17-4-7-23-24(10-17)33-9-8-32-23/h4-7,10,14,18,30H,8-9,11-13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMLOHBGWSTMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC6=C(C=C5)OCCO6)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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